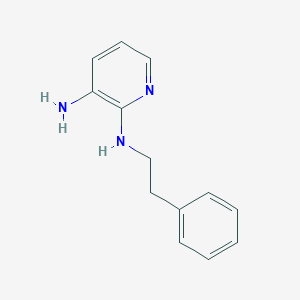
N-(3-(Dimethylamino)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide typically involves the reaction of 3-(dimethylamino)propylamine with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as lead acetate, which facilitates the amidation process . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: This compound shares a similar amine group but differs in its overall structure and reactivity.
Dimethylaminopropylamine: Another related compound, commonly used in the preparation of surfactants and personal care products.
Uniqueness
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide is unique due to its boron-containing structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of boron-based compounds and materials.
Propriétés
Formule moléculaire |
C12H25BN2O3 |
|---|---|
Poids moléculaire |
256.15 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxamide |
InChI |
InChI=1S/C12H25BN2O3/c1-11(2)12(3,4)18-13(17-11)10(16)14-8-7-9-15(5)6/h7-9H2,1-6H3,(H,14,16) |
Clé InChI |
FWXSVERZXSXLOC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)

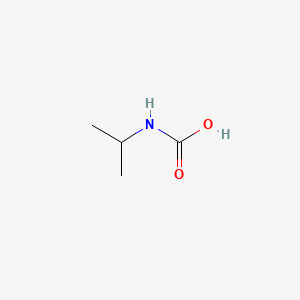
![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)
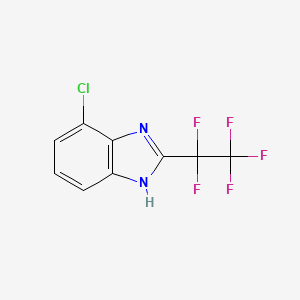
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13882411.png)
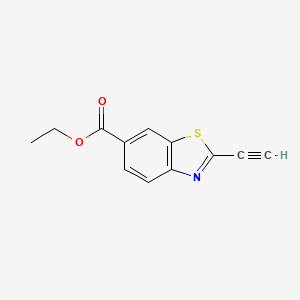
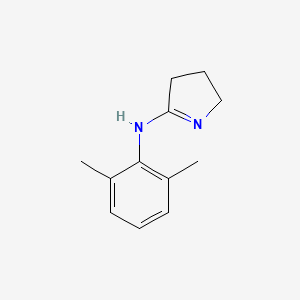
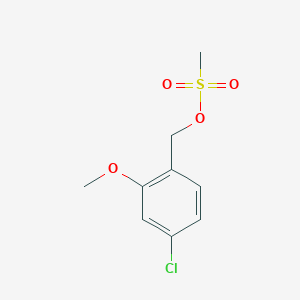

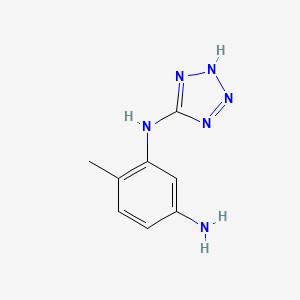

![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)
